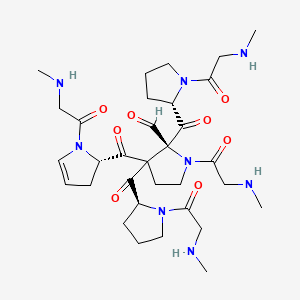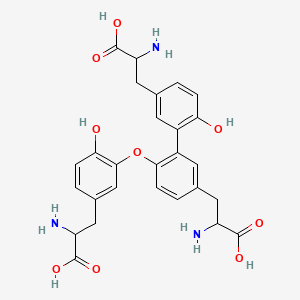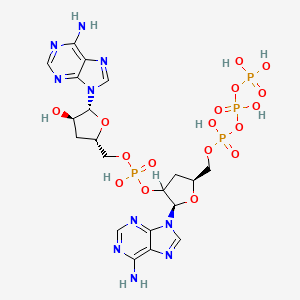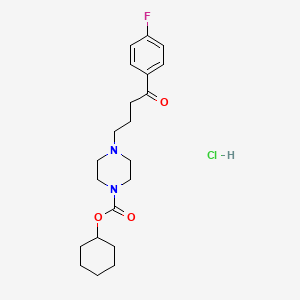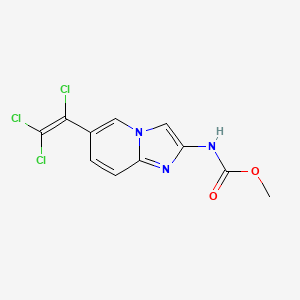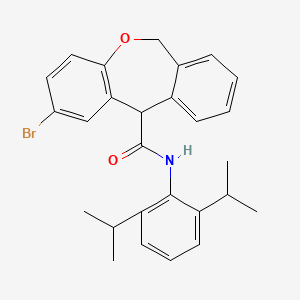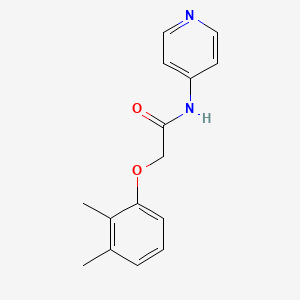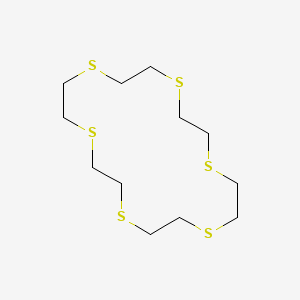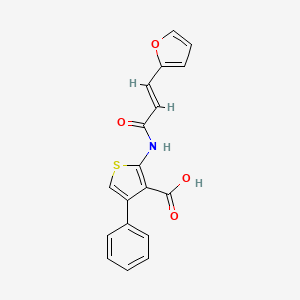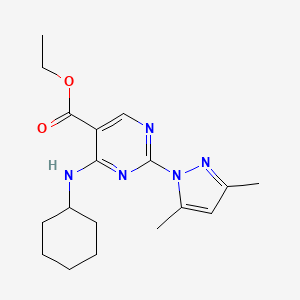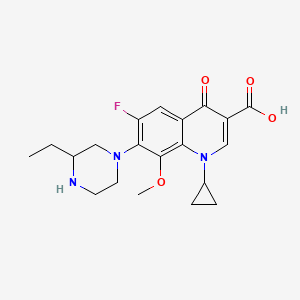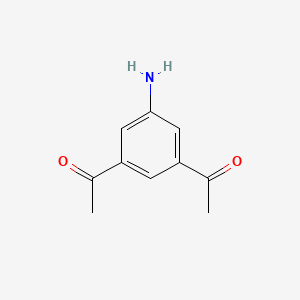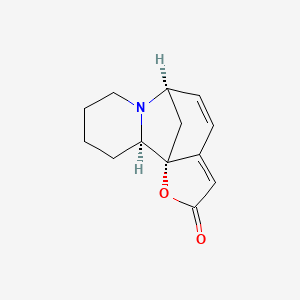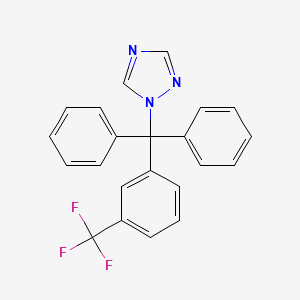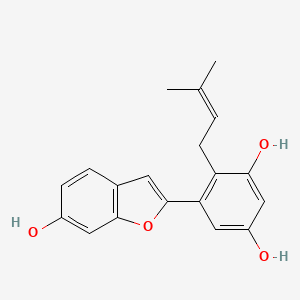
demethylmoracin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-en-1-yl)benzene-1, 3-diol, also known as demethyl-moracin i, belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. 5-(6-Hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-en-1-yl)benzene-1, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of α-Aryl Ketones : Demethylmoracin I has been involved in the synthesis of α-aryl ketones through the nucleophilic acylation of o-quinone methide electrophiles. This process has been highlighted as an efficient method for producing α-aryl ketone adducts, showcasing the versatility of demethylmoracin I in synthetic chemistry (Mattson & Scheidt, 2007).
Biological and Medical Research
- Antifungal Activity : Demethylmoracin I derivatives, such as 7-demethoxytylophorine, have been studied for their antifungal properties. These compounds have shown effectiveness in inhibiting plant-pathogenic fungi, specifically Penicillium italicum, which causes postharvest diseases in fruits. This suggests potential applications of demethylmoracin I derivatives in agricultural and food preservation contexts (Chen et al., 2019).
Pharmaceutical Development and Drug Design
- DNA Methylation and Cancer Treatment : Demethylating agents, including those related to demethylmoracin I, are under investigation for their potential in treating various cancers. These agents work by altering DNA methylation patterns, which can affect gene expression and potentially target cancer cells (Roulois et al., 2015).
Propriétés
Nom du produit |
demethylmoracin I |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
5-(6-hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(8-14(21)9-17(15)22)19-7-12-4-5-13(20)10-18(12)23-19/h3-5,7-10,20-22H,6H2,1-2H3 |
Clé InChI |
KDDIWXQFRQYXCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C |
Synonymes |
demethyl-moracin I demethylmoracin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



